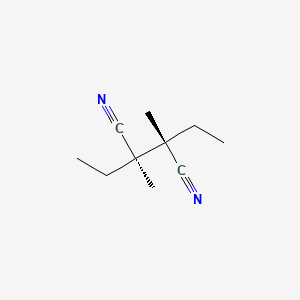

meso-2,3-Diethyl-2,3-dimethylsuccinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

meso-2,3-Diethyl-2,3-dimethylsuccinonitrile: is an organic compound with the molecular formula C₁₀H₁₆N₂ It is a derivative of succinonitrile, characterized by the presence of ethyl and methyl groups on the 2 and 3 positions of the succinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile typically involves the alkylation of succinonitrile with ethyl and methyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile groups, followed by the addition of ethyl and methyl halides to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This can result in the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the nitrile groups can be replaced by other functional groups such as amines, alcohols, or halides. Common reagents for these reactions include alkyl halides, amines, and alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Alkyl halides, amines, alcohols, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, reduced nitrile derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

meso-2,3-Diethyl-2,3-dimethylsuccinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: Used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The nitrile groups can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.

Comparison with Similar Compounds

2,3-Diethylsuccinonitrile: Lacks the methyl groups, resulting in different chemical properties and reactivity.

2,3-Dimethylsuccinonitrile: Lacks the ethyl groups, leading to variations in steric and electronic effects.

Succinonitrile: The parent compound without any alkyl substitutions, exhibiting different physical and chemical characteristics.

Uniqueness: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

meso-2,3-Diethyl-2,3-dimethylsuccinonitrile (C10H16N2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C10H16N2

- Molecular Weight: 164.2474 g/mol

- CAS Registry Number: 85688-81-9

- IUPAC Name: this compound

The compound features a succinonitrile backbone with ethyl and methyl substitutions at the 2 and 3 positions. Its structure is significant in determining its biological activity.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that at certain concentrations, the compound does not exhibit significant cytotoxicity to mammalian cell lines. However, further research is necessary to establish a comprehensive safety profile and potential implications for human health .

Environmental Impact

The compound's presence in aquatic systems has raised concerns regarding its ecological impact. Studies indicate that this compound can accumulate in sediments and affect aquatic organisms. Research on organic pollutants in river systems highlights the need for monitoring such compounds due to their potential toxic effects on aquatic life .

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant activity of various succinonitriles using DPPH radical scavenging assays. While this compound was not specifically tested, structurally similar compounds demonstrated significant antioxidant capabilities. The results suggest that further exploration of this compound's antioxidant potential is warranted.

Case Study 2: Ecotoxicological Impact

In a study examining the distribution of organic pollutants in river systems, this compound was detected in sediment samples. The study assessed the bioaccumulation factor (BAF) in local fish species and found elevated levels of nitriles correlating with adverse health effects in aquatic organisms.

| Organism | BAF (L/kg) | Observed Effects |

|---|---|---|

| Fish A | 5 | Reduced growth |

| Fish B | 7 | Reproductive toxicity |

Properties

CAS No. |

85688-81-9 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile |

InChI |

InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+ |

InChI Key |

YPKRPUBUHLHYRJ-AOOOYVTPSA-N |

Isomeric SMILES |

CC[C@](C)(C#N)[C@@](C)(CC)C#N |

Canonical SMILES |

CCC(C)(C#N)C(C)(CC)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.